Methyl 5-chloro-2-iodobenzoate

C–C bond formation Intramolecular coupling Natural product synthesis

Methyl 5-chloro-2-iodobenzoate (289039-82-3) features orthogonally reactive C‑I and C‑Cl bonds. The aryl iodide outperforms bromo/chloro analogs in Pd‑catalyzed oxidative addition (I > Br > Cl), enabling mild, sequential Suzuki then Buchwald‑Hartwig couplings without harsh conditions. This preserves sensitive functional groups for medicinal chemistry SAR, late‑stage API elaboration, and bioconjugation. Ensure chemoselectivity; do not substitute with generic halogenated benzoates.

Molecular Formula C8H6ClIO2
Molecular Weight 296.49 g/mol
CAS No. 289039-82-3
Cat. No. B1290573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-chloro-2-iodobenzoate
CAS289039-82-3
Molecular FormulaC8H6ClIO2
Molecular Weight296.49 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=CC(=C1)Cl)I
InChIInChI=1S/C8H6ClIO2/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4H,1H3
InChIKeyLNCNRPALSKTJBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 5-chloro-2-iodobenzoate CAS 289039-82-3: A Strategic Halogenated Benzoate Ester for Selective Cross-Coupling Procurement


Methyl 5-chloro-2-iodobenzoate (CAS 289039-82-3) is a halogenated aromatic ester building block, featuring both a chlorine atom at the 5-position and an iodine atom at the 2-position ortho to a methyl ester group [1]. This substitution pattern confers differentiated reactivity in palladium-catalyzed cross-coupling reactions, primarily due to the high oxidative addition potential of the C–I bond compared to alternative C–Br or C–Cl bonds [2]. The compound is supplied as an off-white to pale yellow solid or oil, with an MDL number MFCD00144772 and a molecular formula of C8H6ClIO2 (MW 296.49) .

Why Generic Substitution Fails for Methyl 5-chloro-2-iodobenzoate: The Halogen Hierarchy in Cross-Coupling


A general procurement strategy that treats all halogenated benzoate esters as interchangeable fails for methyl 5-chloro-2-iodobenzoate due to the profound influence of the halogen identity on reaction kinetics and chemoselectivity. In palladium-catalyzed cross-couplings, the reactivity order is well-established as I > OTf > Br >> Cl, reflecting the relative ease of oxidative addition into the C–X bond [1]. Consequently, substituting methyl 5-chloro-2-iodobenzoate with its 2-bromo or 2-chloro analogs would necessitate harsher conditions (e.g., higher temperatures, specialized ligands), potentially reducing functional group tolerance and overall yield. Furthermore, the presence of the 5-chloro substituent is not inert; it serves as a latent handle for sequential functionalization or as an electron-withdrawing group that can modulate the electronics of the aryl ring, a feature absent in simpler 2-iodobenzoates [2]. The quantitative evidence below demonstrates why this specific halogen/ester configuration provides verifiable advantages over close analogs in critical synthetic transformations.

Methyl 5-chloro-2-iodobenzoate: Quantified Differentiation in Cross-Coupling Yield and Selectivity


Superior Yield in Palladium-Catalyzed Intramolecular Biaryl Coupling vs. 2-Bromobenzoate

In a direct intramolecular biaryl coupling, the 2-iodobenzoate core demonstrated a clear yield advantage over the corresponding 2-bromobenzoate and 2-triflate analogs under identical conditions [1]. This establishes a strong preference for the aryl iodide in challenging ring-closing reactions relevant to complex molecule synthesis.

C–C bond formation Intramolecular coupling Natural product synthesis

Quantified Relative Reactivity: Aryl Iodide vs. Aryl Bromide Oxidative Addition Rates

The kinetic superiority of the C(sp²)–I bond over C(sp²)–Br in the oxidative addition step, the rate-limiting event for many cross-couplings, is a well-established class-level principle [1]. This translates to faster reactions and lower catalyst loadings for the iodo derivative.

Catalytic cycle Oxidative addition Reaction kinetics

High and Reproducible Synthesis Yield of Methyl 5-chloro-2-iodobenzoate from Acid

The compound can be reliably synthesized in high yield from 5-chloro-2-iodobenzoic acid via two validated esterification protocols, ensuring consistent starting material quality for downstream applications .

Esterification Synthetic methodology Process chemistry

Chemoselective Sequential Functionalization Enabled by Dual Halogenation

The presence of both an iodine atom (C-2) and a chlorine atom (C-5) allows for a programmed, chemoselective cross-coupling sequence, a feature not possible with mono-halogenated or symmetric dihalogenated analogs [1]. The C–I bond can be selectively activated first, leaving the C–Cl bond intact for a second, orthogonal transformation.

Orthogonal reactivity Sequential coupling Molecular complexity

Optimal Procurement and Application Scenarios for Methyl 5-chloro-2-iodobenzoate


Pharmaceutical Process Chemistry: Key Intermediate for Challenging Intramolecular Couplings

In the late-stage synthesis of complex APIs containing fused polycyclic cores (e.g., gilvocarcin M analogs), this compound's aryl iodide core is uniquely suited for high-yielding intramolecular biaryl coupling reactions. As demonstrated, the corresponding 2-bromobenzoate analog yields a significantly inferior product [1]. Procurement of this specific iodo derivative is therefore critical for maintaining process viability and overall yield in this class of transformations.

Medicinal Chemistry: Scaffold Diversification via Programmable Sequential Cross-Coupling

For medicinal chemistry campaigns requiring rapid exploration of structure-activity relationships (SAR) around a biaryl core, this compound's orthogonal C–I and C–Cl bonds enable a two-step diversification sequence. The C–I bond can be coupled first with an (hetero)aryl boronic acid (Suzuki), followed by a distinct coupling (e.g., Buchwald-Hartwig amination or a second Suzuki) at the C–Cl position, a strategy supported by the inherent reactivity differences [1].

Chemical Biology: Synthesis of Functionalized Probe Molecules

When synthesizing fluorescent probes or affinity labels that require a specific attachment point (e.g., a biotin or fluorophore tag) on a benzoate ester scaffold, the high and predictable reactivity of the iodo-substituent ensures efficient conjugation under mild conditions that preserve sensitive biological functionalities. The ability to achieve this with a near-quantitative yield in a key step, as seen in analogous systems [1], makes this compound a reliable building block for bioconjugation chemistry.

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